ethyl 2-(2-benzoylhydrazino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-(2-benzoylhydrazino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-benzoylhydrazino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzoylhydrazino Group: This step involves the reaction of the pyrrole derivative with benzoylhydrazine under acidic or basic conditions.
Esterification: The carboxyl group on the pyrrole ring is esterified using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-benzoylhydrazino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(2-benzoylhydrazino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-benzoylhydrazino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, altering their activity.
Pathways Involved: The compound may modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoyl-4-chlorophenyl)-2-chlorobenzamide
- Ethyl 2-benzoyl-4-(4-chlorophenyl)-4-oxobutanoate
Uniqueness
Ethyl 2-(2-benzoylhydrazino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-(2-benzoylhydrazinyl)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-27-20(26)16-12-17(13-8-10-15(21)11-9-13)22-18(16)23-24-19(25)14-6-4-3-5-7-14/h3-12,22-23H,2H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLDNFNGOBGLQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Cl)NNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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